2-Phenoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one
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Description
2-Phenoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C24H27N3O3 and its molecular weight is 405.498. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antidepressant Activity
One area of research involves the synthesis of compounds with potential antidepressant activity. For instance, a study by Kumar et al. (2004) explored the synthesis of 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols, which were evaluated for antidepressant activity, indicating the structural analogs' relevance in medicinal chemistry for neuropsychiatric disorders (Kumar et al., 2004).
Antibacterial Properties
Another significant area of research is the investigation of antibacterial properties. Kakanejadifard et al. (2013) synthesized Schiff base compounds related to the oxadiazole family and evaluated their antibacterial activities against gram-positive and gram-negative bacteria, highlighting their potential in addressing antimicrobial resistance (Kakanejadifard et al., 2013).
Theoretical and Experimental Studies
Theoretical and experimental studies focusing on the structural and electronic properties of related compounds provide insights into their potential applications in drug design and material science. Ulaş (2020) conducted structural analyses and highlighted the antioxidant value of a compound, suggesting its utility as a biologically active drug (Ulaş, 2020).
Glycosidase Inhibitory Study
Research on glycosidase inhibitors is crucial for developing treatments for diseases like diabetes. Baumann et al. (2008) reported on the synthesis of polyhydroxylated indolizidines, showing potential as glycosidase inhibitors, which is relevant for therapeutic applications (Baumann et al., 2008).
Properties
IUPAC Name |
1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-17-9-6-7-13-21(17)23-25-22(30-26-23)15-19-10-8-14-27(16-19)24(28)18(2)29-20-11-4-3-5-12-20/h3-7,9,11-13,18-19H,8,10,14-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJTWLRZADECBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C(C)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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